molecular formula C5H11N B2575238 2,2-Dimethylcyclopropan-1-amine CAS No. 73434-10-3

2,2-Dimethylcyclopropan-1-amine

Cat. No.: B2575238
CAS No.: 73434-10-3
M. Wt: 85.15
InChI Key: IVYCMLREPMLLEO-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclopropan-1-amine is an organic compound with the molecular formula C5H11N It features a cyclopropane ring substituted with two methyl groups and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethylcyclopropanecarboxylic acid with ammonia or an amine under appropriate conditions. This reaction can be facilitated by using catalysts or specific reaction conditions to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and isolation to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylcyclopropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a wide range of derivatives depending on the substituent introduced .

Scientific Research Applications

2,2-Dimethylcyclopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Dimethylcyclopropan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylcyclopropanecarboxamide
  • 2,2-Dimethylcyclopropane-1-carboxylic acid
  • 2,2-Dimethylcyclopropane-1-ol

Uniqueness

2,2-Dimethylcyclopropan-1-amine is unique due to its combination of a cyclopropane ring and an amine group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications where such properties are desirable .

Properties

IUPAC Name

2,2-dimethylcyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-5(2)3-4(5)6/h4H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYCMLREPMLLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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